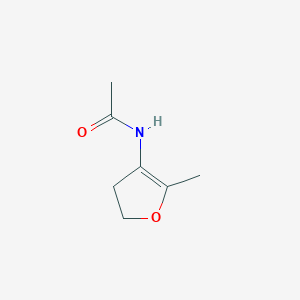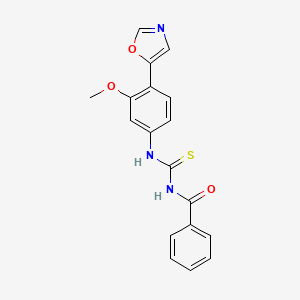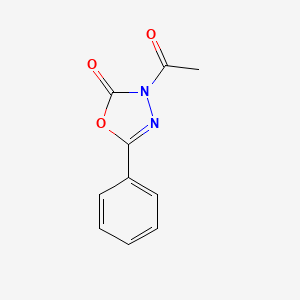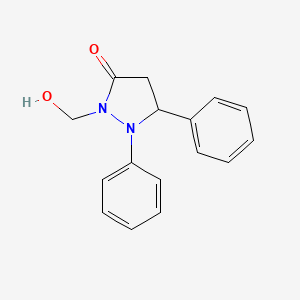![molecular formula C13H12N2O4 B12902756 Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- CAS No. 62604-75-5](/img/structure/B12902756.png)
Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid is a compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-Methyl-3-phenylisoxazole-4-carboxylic acid with glycine or its derivatives under suitable conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound is a precursor in the synthesis of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid.
3-Phenylisoxazole-5-carboxylic acid: Another isoxazole derivative with similar structural features.
5-Phenylisoxazole-3-carboxylic acid:
Uniqueness
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid is unique due to its specific amide linkage and the presence of both isoxazole and acetic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62604-75-5 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-11(13(18)14-7-10(16)17)12(15-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
KZBLVNSNSIDIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)




![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)

![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)


